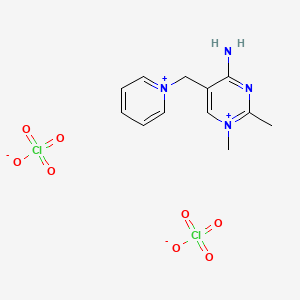
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, dimethyl, and pyridinium groups, and is stabilized by diperchlorate anions .
Méthodes De Préparation
The synthesis of 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate involves multiple steps. Typically, the synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethyl groups. The pyridinium group is then added through a nucleophilic substitution reaction. The final step involves the formation of the diperchlorate salt by reacting the intermediate compound with perchloric acid under controlled conditions .
Analyse Des Réactions Chimiques
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the reduction of the pyridinium group to a pyridine derivative.
Applications De Recherche Scientifique
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridinium group plays a crucial role in these interactions, facilitating the binding to negatively charged sites on the target molecules .
Comparaison Avec Des Composés Similaires
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrimido[4,5-d]pyrimidine: Used in the synthesis of various bioactive compounds.
4-Dimethylamino-pyridin-1-ium uracil-1-acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;diperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N4.2ClHO4/c1-10-14-12(13)11(8-15(10)2)9-16-6-4-3-5-7-16;2*2-1(3,4)5/h3-8,13H,9H2,1-2H3;2*(H,2,3,4,5)/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOIHFXLONKME-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)C[N+]2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
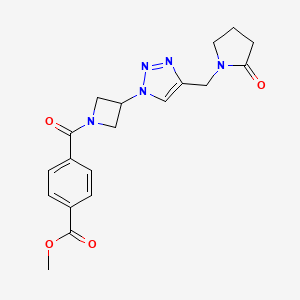
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
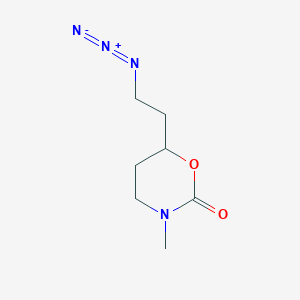
![N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)
![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
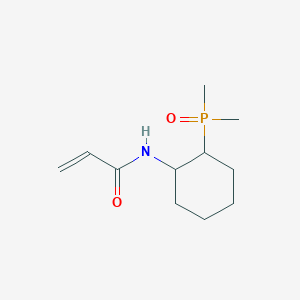
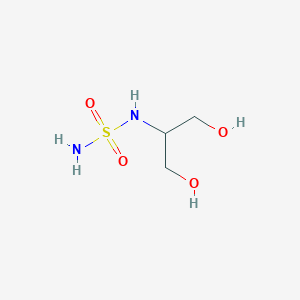
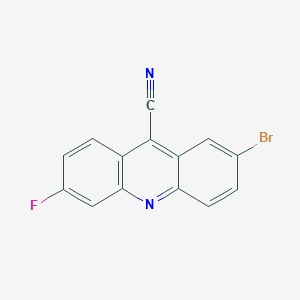
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)
